

Spectroscopic data of 2-Nitrocinnamic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrocinnamic acid

Cat. No.: B146052

[Get Quote](#)

Spectroscopic Data of 2-Nitrocinnamic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrocinnamic acid**, tailored for researchers, scientists, and drug development professionals. The guide presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear, tabular format. Detailed experimental protocols for each technique are also provided to facilitate replication and further research.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-Nitrocinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
8.06-8.04	d	8	1H	Ar-H
7.92-7.90	d	8	1H	Ar-H
7.87-7.83	d	16	1H	=CH-
7.78-7.74	t	1H	Ar-H	
7.67-7.63	t	1H	Ar-H	
6.53-6.49	d	16	1H	=CH-COOH

Solvent: DMSO-d6[1]

¹³C NMR Data

Chemical Shift (δ) (ppm)	Assignment
166.8	C=O
148.2	Ar-C-NO ₂
138.8	Ar-C
133.8	Ar-C
130.7	Ar-C
129.3	Ar-C
124.6	Ar-C
124.2	=CH-
123.4	=CH-COOH

Solvent: DMSO-d6[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1630	Medium	C=C stretch (Alkene)
~1520, 1340	Strong	N-O asymmetric & symmetric stretch (Nitro group)
~3050	Weak	C-H stretch (Aromatic)
~1600, 1450	Medium-Weak	C=C stretch (Aromatic)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
193	~60	[M] ⁺ (Molecular Ion)
176	~100	[M-OH] ⁺
147	~20	[M-NO ₂] ⁺
130	~80	[M-COOH-OH] ⁺
102	~50	[C ₇ H ₄ O] ⁺
76	~40	[C ₆ H ₄] ⁺

Ionization Method: Electron Ionization (EI)^[2]

Experimental Protocols

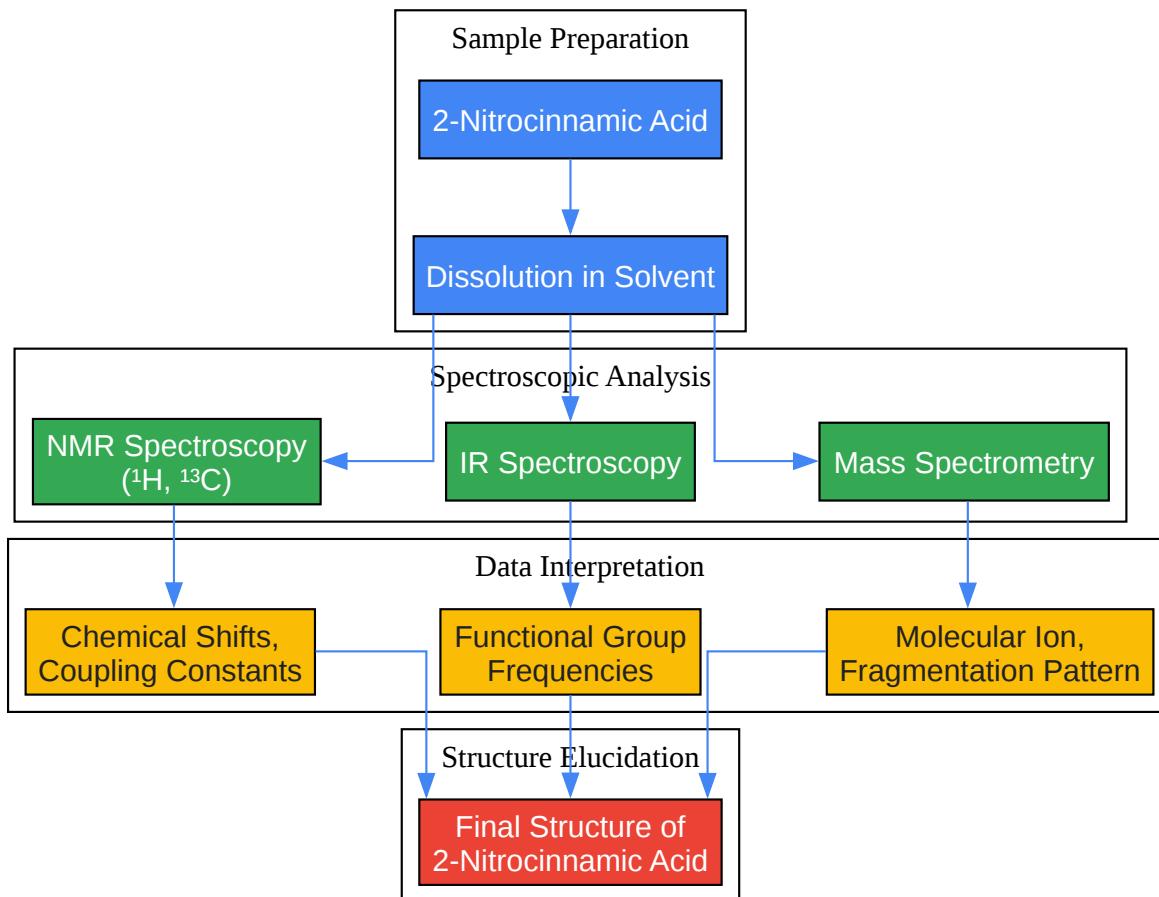
Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Nitrocinnamic acid** (5-10 mg) is dissolved in a deuterated solvent such as DMSO-d6 (0.5-0.7 mL).^[3] The solution is then filtered into an NMR tube. A small amount of an

internal standard, like tetramethylsilane (TMS), may be added for referencing.^[4] The ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument for ^1H and 100 MHz for ^{13}C nuclei.^[1]

Infrared (IR) Spectroscopy


For solid samples like **2-Nitrocinnamic acid**, the thin solid film method is a common approach.^[5] A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[5] The IR spectrum is then obtained using an FT-IR spectrometer.^[5]

Mass Spectrometry (MS)

For electron ionization mass spectrometry, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.^[6] This process leads to the formation of a molecular ion and various fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected.^[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Nitrocinnamic acid**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. trans-2-Nitrocinnamic acid [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic data of 2-Nitrocinnamic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146052#spectroscopic-data-of-2-nitrocinnamic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com